Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-

Catalog No.
S13418301
CAS No.
20232-49-9
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl...

CAS Number

20232-49-9

Product Name

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16/h5-6,8,10-12,16H,7,9H2,1-4H3

InChI Key

DJBQMOKXDOEAAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=N2)OC)OC)OC

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is a complex organic compound belonging to the isoquinoline family, characterized by its unique structure that includes a dihydroisoquinoline core with methoxy groups and a veratryl substituent. The molecular formula for this compound is C20H23NO4C_{20}H_{23}NO_4, and it has a molecular weight of approximately 341.40 g/mol. The compound appears as a light yellow crystalline powder and has notable physical properties such as a melting point of 202 °C and a boiling point of 482.6 °C at standard atmospheric pressure .

Typical of isoquinolines. These reactions include:

  • Nucleophilic Substitution: The methoxy groups can participate in nucleophilic substitution reactions under specific conditions, allowing for the introduction of different substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline structure makes it susceptible to electrophilic attack, leading to various substitution products.
  • Michael Addition: The compound can react with Michael acceptors in a Michael addition reaction, forming new carbon-carbon bonds .

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

  • Antioxidant Properties: Compounds in this class have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that isoquinoline derivatives possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects: Certain isoquinolines have been investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 6,7-dimethoxyisoquinoline.
  • Methylation: Methylation reactions can be employed to introduce methoxy groups at specific positions on the isoquinoline ring.
  • Veratryl Substitution: The final step often involves the introduction of the veratryl group through nucleophilic substitution or coupling reactions .
  • Purification: The product is purified through crystallization or chromatography to obtain the desired purity.

Isoquinoline derivatives are utilized in various fields:

  • Pharmaceuticals: They serve as intermediates in the synthesis of drugs due to their biological activity.
  • Agriculture: Some compounds exhibit pesticidal properties and are used in agrochemicals.
  • Material Science: Isoquinolines are explored for their potential use in organic electronics and as fluorescent dyes .

Studies on interaction mechanisms involving Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- have highlighted its potential interactions with biological targets:

  • Receptor Binding: Research indicates that this compound may interact with various receptors in the central nervous system, influencing neurotransmission.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- shares structural similarities with several other compounds within the isoquinoline family. Notable similar compounds include:

Compound NameMolecular FormulaUnique Features
PapaverineC20H24N2O4C_{20}H_{24}N_2O_4Known for its vasodilatory effects
DihydropapaverineC20H24N2O4C_{20}H_{24}N_2O_4A derivative with similar structural features but different pharmacological activity
6,7-DimethoxyisoquinolineC11H13NO2C_{11}H_{13}NO_2A simpler structure lacking the veratryl group but retaining methoxy substituents

Uniqueness

The uniqueness of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activity compared to its analogs. Its veratryl substituent enhances its potential applications in medicinal chemistry and provides unique binding characteristics not present in simpler isoquinoline derivatives .

This comprehensive overview highlights the significance of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-, emphasizing its multifaceted role in chemical synthesis and biological applications. Further research into this compound could unveil new therapeutic avenues and enhance our understanding of isoquinoline chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

341.16270821 g/mol

Monoisotopic Mass

341.16270821 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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